molecular formula C6H6ClNOS B12978930 4-Chlorobenzenesulfinamide

4-Chlorobenzenesulfinamide

Cat. No.: B12978930
M. Wt: 175.64 g/mol
InChI Key: PDDOMCKCVRYYJQ-UHFFFAOYSA-N
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Description

4-Chlorobenzenesulfinamide is an organic compound with the molecular formula C6H6ClNOS. It is a derivative of benzenesulfinamide, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-Chlorobenzenesulfinamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Chlorobenzenesulfinamide undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form 4-chlorobenzenesulfonic acid.

    Reduction: Reduction reactions can convert it into 4-chlorobenzenesulfinic acid.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chlorobenzenesulfinamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research has shown its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chlorobenzenesulfinamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it inhibits the growth of bacteria by interfering with their metabolic processes. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific enzymes and signaling pathways.

Comparison with Similar Compounds

4-Chlorobenzenesulfinamide can be compared with other similar compounds such as:

    4-Chlorobenzenesulfonamide: This compound has a sulfonamide group instead of a sulfinamide group, which affects its reactivity and applications.

    Benzenesulfinamide: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.

    4-Chlorobenzenesulfonic acid: An oxidized form of this compound, used in different industrial applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs.

Properties

Molecular Formula

C6H6ClNOS

Molecular Weight

175.64 g/mol

IUPAC Name

4-chlorobenzenesulfinamide

InChI

InChI=1S/C6H6ClNOS/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,8H2

InChI Key

PDDOMCKCVRYYJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)N)Cl

Origin of Product

United States

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